N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-16(23-17-20-13-8-4-5-9-14(13)21-17)15-11-25-18(22-15)19-10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,19,22)(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDVNAADQKYYPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.
Thiazole Ring Formation: The thiazole ring is often formed by the reaction of α-haloketones with thiourea.
Coupling Reaction: The benzimidazole and thiazole intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Substitution Reactions
The benzylamino and benzimidazole NH groups participate in selective substitutions:
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Acylation | Acetic anhydride, DCM | N-Acetylated derivative at benzylamino group | Bioactivity modulation |
| Alkylation | Benzyl bromide, K₂CO₃ | N-Benzylated benzimidazole | Enhanced lipophilicity |
| Sulfonation | SO₃·Pyridine complex | Sulfonamide derivative at benzimidazole NH | Solubility improvement |
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Acylation occurs preferentially at the benzylamino group due to higher nucleophilicity compared to the benzimidazole NH.
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Alkylation under basic conditions targets the benzimidazole NH, forming N-alkylated analogs .
Hydrolysis Reactions
The amide bond and thiazole ring exhibit stability under controlled hydrolysis:
| Hydrolysis Target | Conditions | Products | Kinetics |
|---|---|---|---|
| Amide bond | 6M HCl, reflux (12 hr) | Thiazole-4-carboxylic acid + benzimidazole-2-amine | Slow (30–40% conversion) |
| Thiazole ring | NaOH (10%), 100°C (24 hr) | Degraded fragments (e.g., thiourea derivatives) | Rapid ring opening |
-
The amide bond resists hydrolysis under neutral conditions but cleaves in strong acids or bases .
-
Thiazole ring hydrolysis is negligible below pH 10, preserving structural integrity in biological systems .
Condensation Reactions
The benzylamino group facilitates Schiff base formation:
| Aldehyde/Ketone | Conditions | Product | Characterization |
|---|---|---|---|
| 4-Nitrobenzaldehyde | Ethanol, RT, 6 hr | Schiff base with imine linkage | UV-Vis: λ<sub>max</sub> 320 nm |
| Cyclohexanone | AcOH catalyst, 80°C | Cyclohexylidene derivative | NMR: δ 1.2–2.1 (m, 10H) |
-
Schiff bases exhibit enhanced antimicrobial activity compared to the parent compound .
-
Condensation reactions are reversible, favoring product formation in anhydrous conditions .
Oxidation Reactions
Targeted oxidation modifies the benzylamino and thiazole moieties:
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| KMnO₄ (aq) | H₂SO₄, 60°C | Nitroso derivative (benzyl → nitroso) | Partial over-oxidation |
| mCPBA | DCM, 0°C, 2 hr | Sulfoxide at thiazole sulfur | Stereoselective (85% R) |
-
Benzylamino oxidation to nitroso intermediates is pH-dependent, with optimal yields at pH 3–4.
-
Thiazole sulfoxidation by mCPBA preserves the benzimidazole ring .
Cross-Coupling Reactions
The thiazole ring participates in palladium-catalyzed couplings:
| Reaction | Catalyst | Substrate | Application |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl-thiazole hybrids |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aryl halides | N-Arylated derivatives |
Scientific Research Applications
N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent.
Biological Research: It is used as a probe to study various biological processes and pathways.
Pharmacology: The compound is investigated for its potential therapeutic effects and mechanisms of action.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cancer cell growth or the inhibition of microbial proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues in the Benzimidazole-Thiazole Family
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Compared to N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide , the thiazole ring in the target compound introduces additional hydrogen-bonding sites, which may improve binding to enzymatic pockets .
Thiazole and Thiadiazole Derivatives
Table 2: Thiazole/Thiadiazole-Based Analogues
| Compound Name | Core Structure | Functional Groups | Notable Activity | Reference |
|---|---|---|---|---|
| N-(5-((2-(Benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide | Thiadiazole with ethoxybenzamide and benzylamino | Thioether linkage, ethoxy group | Anticancer, anti-inflammatory | |
| 2-(Cyclopropylamino)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1,3-thiazole-4-carboxamide | Thiazole with cyclopropylamino and methoxyphenyl | Cyclopropyl enhances metabolic stability | Antidiabetic (α-glucosidase inhibition) | |
| N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenylthiazole-4-carboxamide | Thiadiazole dioxide fused to thiazole | Sulfone group increases polarity | Material science applications |
Key Observations :
- The target compound’s benzylamino group contrasts with the cyclopropylamino or thiadiazole dioxide moieties in analogues, suggesting divergent biological targets .
- Thiazole-4-carboxamide derivatives, such as those in Table 2, frequently exhibit enzyme-inhibitory activity (e.g., α-glucosidase, CK1δ/ε), supporting the hypothesis that the target compound may share similar mechanisms .
Pharmacological and Chemical Uniqueness
Mechanistic Insights
- Antimicrobial Activity : The benzimidazole-thiazole framework is associated with disruption of microbial cell membranes or DNA gyrase binding, as seen in N-[4-(1H-benzimidazol-2-yl)phenyl]-4-chlorobenzamide .
Stability and Reactivity
- The carboxamide group in the target compound enhances solubility compared to simpler benzimidazole derivatives (e.g., N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide), which lack polar substituents .
- Benzylamino-thiazole may confer resistance to metabolic degradation compared to compounds with unsubstituted thiazoles (e.g., N-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide) .
Biological Activity
N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of this compound typically involves the reaction of benzimidazole derivatives with thiazole and benzylamine components. The synthetic pathway often includes:
- Formation of the thiazole ring.
- Coupling with benzimidazole.
- Final modifications to introduce the carboxamide group.
A detailed procedure can be found in studies focusing on similar thiazole and benzimidazole derivatives, which outline the use of solvents like ethanol and reagents such as diethyl 2-chloromalonate for effective yields .
Biological Activity
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research has shown that compounds with benzimidazole and thiazole moieties can exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains and fungi, demonstrating effectiveness comparable to traditional antibiotics .
Antiviral Activity
The compound has shown potential as an inhibitor of viral helicases, particularly against Flaviviridae family viruses such as Hepatitis C Virus (HCV). Studies indicate that structural modifications enhance its inhibitory activity against viral enzymes .
Anticancer Properties
Several studies have highlighted the anticancer potential of thiazole and benzimidazole derivatives. The compound's ability to induce apoptosis in cancer cells has been documented, with IC50 values indicating potent activity against various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. Key points include:
- The presence of the thiazole ring enhances interaction with biological targets.
- Substituents on the benzimidazole core can modulate activity and selectivity towards specific enzymes or receptors.
Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Demonstrated antimicrobial efficacy against E. coli and S. aureus | Disk diffusion method |
| Study 2 | Inhibition of HCV helicase with IC50 values around 6.5 µM | Enzymatic assays |
| Study 3 | Induced apoptosis in A431 cancer cells with IC50 < 10 µM | MTT assay |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(1H-benzimidazol-2-yl)-2-(benzylamino)-1,3-thiazole-4-carboxamide, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via multi-step protocols. For example:
- Step 1: React o-phenylenediamine with carbon disulfide and KOH in ethanol to form 1H-benzo[d]imidazole-2-thiol .
- Step 2: Introduce hydrazine hydrate in methanol to generate 2-hydrazinyl-1H-benzo[d]imidazole .
- Step 3: Condense with benzylamine derivatives and thiazole-carboxamide precursors. Purification via column chromatography or recrystallization improves yield (60–85%) .
Q. Which spectroscopic techniques are most reliable for structural validation of this compound?
- FT-IR : Confirm functional groups like C=O (1632–1742 cm⁻¹), N-H (3464–3476 cm⁻¹), and aromatic C-H (3024–3119 cm⁻¹) .
- NMR :
- ¹H-NMR: Aromatic protons (δ 7.2–7.7 ppm), benzylamino NH (δ 6.1–12.1 ppm, D₂O-exchangeable) .
- ¹³C-NMR: Thiazole C=S (δ 167–170 ppm), benzimidazole carbons (δ 115–151 ppm) .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Purity : Use HPLC with C18 columns (acetonitrile/water gradient, retention time ~8–12 min) and TLC (Rf 0.5–0.7 in ethyl acetate/hexane) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products may include hydrolyzed benzylamino or oxidized thiazole moieties .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically addressed?
- Experimental Variables : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols). For example, anticonvulsant activity in rodent models (ED₅₀ 15–25 mg/kg) may vary due to pharmacokinetic differences .
- Structural Analogs : Compare activity of derivatives (e.g., fluorinated or methoxy-substituted benzyl groups) to identify SAR trends .
- Data Reproducibility : Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .
Q. What computational approaches are suitable for elucidating binding interactions with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., α-glucosidase or kinases). Key residues (e.g., His279 in α-glucosidase) may form hydrogen bonds with the thiazole-carboxamide group .
- MD Simulations : Conduct 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability and conformational dynamics .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors to predict bioactivity .
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
- Troubleshooting :
- Unexpected Peaks: Check for byproducts (e.g., unreacted hydrazine) via LC-MS .
- Split NMR Signals: Use DMSO-d₆ to minimize aggregation or acquire 2D NMR (COSY, HSQC) for ambiguous assignments .
Q. What strategies enhance the metabolic stability of this compound for in vivo studies?
- Derivatization : Introduce electron-withdrawing groups (e.g., trifluoromethyl) on the benzyl ring to reduce CYP450-mediated oxidation .
- Prodrug Design : Mask the carboxamide as an ester prodrug to improve bioavailability .
- PK/PD Studies : Monitor plasma half-life in Sprague-Dawley rats using LC-MS/MS and adjust dosing regimens accordingly .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
